molecular formula C7H13NO2 B14870643 2-Amino-2-(1-methylcyclobutyl)acetic acid

2-Amino-2-(1-methylcyclobutyl)acetic acid

Cat. No.: B14870643
M. Wt: 143.18 g/mol
InChI Key: KLWHYRIJAWEUDA-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclobutyl)acetic acid is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an amino group and a cyclobutyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylcyclobutyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where an amine reacts with an alkyl cyanoacetate under specific conditions to yield the desired product . This reaction typically requires a solvent-free environment and can be conducted at room temperature or with mild heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylcyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with some reactions requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

2-Amino-2-(1-methylcyclobutyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and cyclobutyl ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclobutyl)acetic acid
  • 2-Amino-2-(1-methylcyclopropyl)acetic acid
  • 2-Amino-2-(1-methylcyclopentyl)acetic acid

Uniqueness

2-Amino-2-(1-methylcyclobutyl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring and the amino group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-2-(1-methylcyclobutyl)acetic acid

InChI

InChI=1S/C7H13NO2/c1-7(3-2-4-7)5(8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

KLWHYRIJAWEUDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C(C(=O)O)N

Origin of Product

United States

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